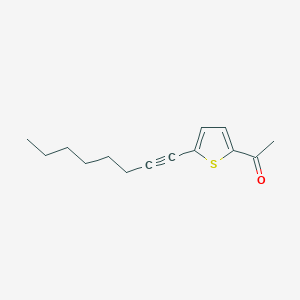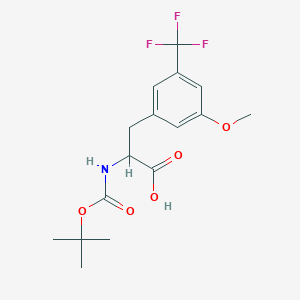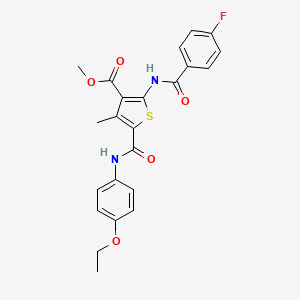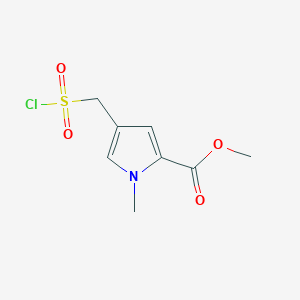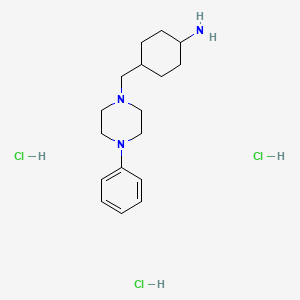
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is a chemical compound that features a cyclohexanamine core substituted with a phenylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride typically involves the following steps:
Formation of the Phenylpiperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment to Cyclohexanamine: The phenylpiperazine is then attached to the cyclohexanamine core through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Applications De Recherche Scientifique
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role as a selective acetylcholinesterase inhibitor.
Pharmaceutical Development: It serves as a lead compound in the design of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar applications in Alzheimer’s disease treatment.
3-(Piperazin-1-yl)-1,2-benzothiazole:
Uniqueness
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is unique due to its specific structural features that confer selective acetylcholinesterase inhibitory activity. This selectivity makes it a valuable lead compound for developing targeted therapies with minimal side effects .
Propriétés
Formule moléculaire |
C17H30Cl3N3 |
|---|---|
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
4-[(4-phenylpiperazin-1-yl)methyl]cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/C17H27N3.3ClH/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17;;;/h1-5,15-16H,6-14,18H2;3*1H |
Clé InChI |
FCIYCAXQLXLLFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN2CCN(CC2)C3=CC=CC=C3)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



